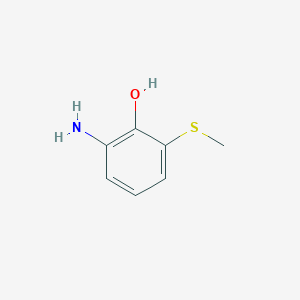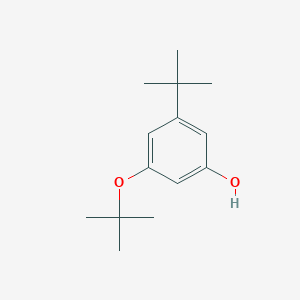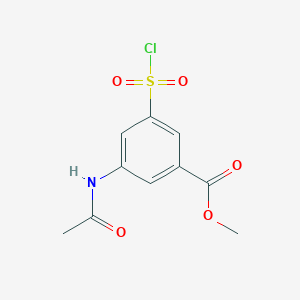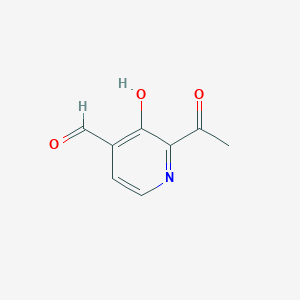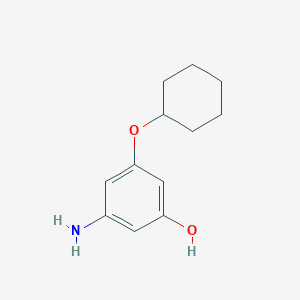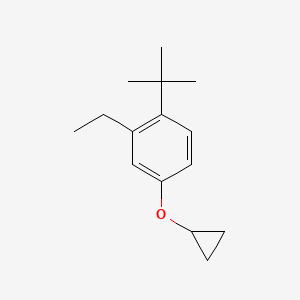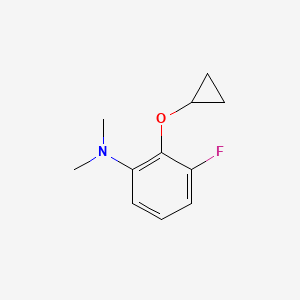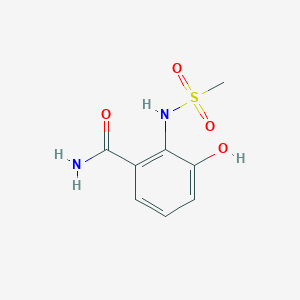
3-Cyclopropoxy-2-isopropyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-isopropyl-4-nitropyridine is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropyl-4-nitropyridine can be achieved through a multi-step process involving the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid, followed by the reaction with phosphorus trichloride to yield the desired nitropyridine . The reaction conditions typically involve controlled temperatures and careful handling of reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction parameters, minimizing the risk of hot spots and undesired by-products . This method is particularly useful for scaling up the production of nitropyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-isopropyl-4-nitropyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropyl-4-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-isopropyl-3-nitropyridine: Similar structure with the nitro group at a different position.
3-Cyclopropoxy-2-isopropyl-5-nitropyridine: Another isomer with the nitro group at the 5-position.
Uniqueness
3-Cyclopropoxy-2-isopropyl-4-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
1243360-13-5 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-nitro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)10-11(16-8-3-4-8)9(13(14)15)5-6-12-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
SGTJBKJHHMPJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


